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N-(3-ethoxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Lead optimisation Lipophilicity Physicochemical profiling

Choose CAS 946219-95-0 to equip your PDE10A-targeted chemical probe or broad-panel kinase/PDE screening campaigns. Its unique N-(3-ethoxypropyl) side chain provides an essential hydrogen-bond acceptor ether oxygen and extended 5-atom reach that favors PDE10A pocket occupancy, distinguishing it from N-ethyl and PARP-optimized fluorobenzyl analogs. The absence of a metabolically labile hydroxyl group reduces Phase II clearance risk, ensuring reliable microsomal stability data through to cellular target engagement assays. With a predicted clogP of -0.15 and TPSA ~100 Ų, this compound meets CNS drug-likeness criteria, maximizing the return on screening investment in neuronal cell models versus purchasing separate, target-specific probes for PARP-1, PARP-2, PDE10A, Aurora kinase, and EGFR.

Molecular Formula C16H20N4O4
Molecular Weight 332.35 g/mol
CAS No. 946219-95-0
Cat. No. B6572441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethoxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
CAS946219-95-0
Molecular FormulaC16H20N4O4
Molecular Weight332.35 g/mol
Structural Identifiers
SMILESCCOCCCNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21
InChIInChI=1S/C16H20N4O4/c1-2-24-9-5-8-17-15(22)16(23)18-10-13-11-6-3-4-7-12(11)14(21)20-19-13/h3-4,6-7H,2,5,8-10H2,1H3,(H,17,22)(H,18,23)(H,20,21)
InChIKeyPQUXSWNOTFWUHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Ethoxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide (CAS 946219-95-0): Procurement-Grade Structural and Target-Engagement Profile


N-(3-ethoxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide (CAS 946219-95-0) is a synthetic, small-molecule phthalazinone-ethanediamide hybrid (MF: C16H20N4O4; MW: 332.35 g/mol; typical commercial purity: ≥95%) [1] [2]. Its architecture couples a 4-oxo-3,4-dihydrophthalazin-1-yl pharmacophore – a privileged scaffold validated in clinical PARP inhibitors such as olaparib – to an N-(3-ethoxypropyl) side chain via an oxalamide linker. This specific substitution pattern imparts a predicted clogP of approximately -0.15 and a topological polar surface area (TPSA) of ~100 Ų, placing the compound in a favourable physicochemical space for both biochemical assay compatibility and permeability screening [1]. The phthalazinone core is recognised as a versatile template for poly(ADP-ribose) polymerase (PARP), phosphodiesterase (PDE), and kinase inhibition programmes, and the ethanediamide linker contributes additional hydrogen-bonding capacity that can be exploited in structure-based design [3].

Why N-(3-Ethoxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide Cannot Be Replaced by Generic Phthalazinone Alternatives


Generic substitution among phthalazinone-ethanediamide congeners is unreliable because even single-atom changes in the N-alkyl substituent alter the hydrogen-bond donor/acceptor balance, lipophilicity, and metabolic soft-spot profile in ways that directly impact target engagement, selectivity, and assay compatibility [1]. The N-(3-ethoxypropyl) variant (CAS 946219-95-0) is differentiated from the N-(3-methoxypropyl) analog (CAS 946290-51-3; ΔMW -14 Da) by an additional methylene unit that increases chain flexibility and slightly elevates logP; from the N-(2-hydroxypropyl) analog (CAS 946219-91-6; ΔMW -28 Da) by replacing a hydrogen-bond-donating hydroxyl with an ether oxygen, eliminating a metabolic conjugation site; and from the N-(3-methylbutyl) analog (CAS 946349-97-9; ΔMW -16 Da, one less oxygen) by retaining an ether oxygen that can participate in structured water networks at target binding sites [2] [3]. Because the phthalazinone-ethanediamide scaffold engages multiple targets (PARP-1, PARP-2, PDE10A, Aurora kinase, EGFR) with different structure-activity relationships at each, indiscriminate substitution risks loss of potency at the primary target or gain of unwanted polypharmacology – as evidenced by the broad PARP isoform inhibition observed for the parent phthalazinone chemotype [4].

Quantitative Head-to-Head Evidence for N-(3-Ethoxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide vs. Closest Structural Analogs


Lipophilicity Tuning: Ethoxypropyl vs. Methoxypropyl vs. Hydroxypropyl – Predicted clogP Differential

The N-(3-ethoxypropyl) substituent on the target compound yields a predicted clogP of -0.15, which is approximately 0.3–0.5 log units higher than the N-(3-methoxypropyl) analog (predicted clogP ≈ -0.45 to -0.65, based on the loss of one methylene) and approximately 1.0–1.5 log units lower than the N-(3-methylbutyl) analog (predicted clogP ≈ 1.0–1.5, based on loss of the ether oxygen and gain of hydrocarbon character) [1] [2]. The N-(2-hydroxypropyl) analog introduces an additional hydrogen-bond donor (total HBD = 4 vs. 3 for the target compound), which further depresses predicted clogP to approximately -1.0, making it substantially more polar and potentially less membrane-permeable [1]. This places the target compound in an intermediate lipophilicity window that balances aqueous solubility for biochemical assays (logS ≈ -0.44) with sufficient passive permeability for cellular target engagement, a balance that neither the more polar hydroxypropyl nor the more lipophilic methylbutyl analogs achieve [2].

Lead optimisation Lipophilicity Physicochemical profiling Phthalazinone

Hydrogen-Bond Donor Count: Elimination of the Hydroxypropyl Metabolic Soft Spot vs. N-(2-Hydroxypropyl) Analog

The target compound possesses 3 hydrogen-bond donors (HBDs: two secondary amide N–H and one phthalazinone N–H), whereas its closest commercially available analog, N-(2-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide (CAS 946219-91-6), carries 4 HBDs due to the additional hydroxyl group on the propyl chain [1]. The hydroxyl moiety introduces a site for Phase II glucuronidation or sulfation, which typically accelerates hepatic clearance in vivo and can confound in vitro cellular assay interpretation through variable metabolite generation [2]. Furthermore, the additional HBD increases the topological polar surface area by approximately 20 Ų (estimated TPSA ≈ 120 Ų for the hydroxypropyl analog vs. ~100 Ų for the target), which is a recognised correlate of reduced passive transcellular permeability [1]. Published optimisation campaigns on phthalazinone PDE and PARP inhibitors have demonstrated that replacing hydroxyl substituents with ether linkages improves microsomal stability while preserving target potency, a principle directly applicable to the selection of the ethoxypropyl variant over the hydroxypropyl variant for programs requiring cellular or in vivo follow-up [3].

Metabolic stability Hydrogen bonding ADME optimisation Phthalazinone

Class-Level PARP-1 Inhibitory Potency Ceiling: Phthalazinone-Ethanediamide Scaffold Benchmarking Against Olaparib

The phthalazinone-ethanediamide chemotype to which CAS 946219-95-0 belongs shares the 4-oxo-3,4-dihydrophthalazin-1-yl pharmacophore with olaparib (AZD2281, KU-0059436), the prototypical clinical PARP-1/2 inhibitor (PARP-1 IC50 = 5 nM; PARP-2 IC50 = 1 nM) [1]. In a structurally analogous series of 4-oxo-3,4-dihydrophthalazin-1-yl ethanediamides reported in BindingDB, IC50 values against human recombinant PARP-1 range from 3.8 to 4.1 nM, confirming that the oxalamide linker does not abrogate PARP-1 engagement at the nicotinamide-binding pocket [2] [3]. More broadly, optimised phthalazinone derivatives have achieved PARP-1 IC50 values below 0.2 nM, demonstrating that this scaffold is capable of sub-nanomolar potency when appropriately substituted [4]. Importantly, the parent phthalazinone chemotype is described as a relatively non-selective PARP inhibitor, meaning that potency and isoform selectivity are exquisitely dependent on the specific N-substituent – a feature that procurement scientists can exploit to select the ethoxypropyl variant for PARP-1-biased or PDE10A-biased screening cascades, depending on the intended target profile [5].

PARP-1 inhibition DNA damage response Anticancer Phthalazinone

PDE10A vs. PARP Target Engagement: The Ethoxypropyl Chain as a Selectivity Determinant

The N-(3-ethoxypropyl)-substituted phthalazinone-ethanediamide has been specifically investigated as a potential phosphodiesterase type 10A (PDE10A) inhibitor, a target implicated in neurological disorders including schizophrenia and Huntington's disease, whereas many structurally related analogs in this series are predominantly profiled against the PARP enzyme family [1] [2]. The ethoxypropyl side chain introduces an ether oxygen that can engage in hydrogen-bonding interactions with the PDE10A catalytic pocket while its extended chain length (5 heavy atoms from amide nitrogen to terminal methyl) may favour the PDE10A binding topology over the more compact PARP active site. In contrast, shorter-chain analogs such as the N-ethyl variant (CAS series; 2-atom chain) lack the reach to fully occupy the PDE10A pocket, and bulkier hydrophobic substituents such as N-cyclohexyl or N-phenylpropyl preferentially partition toward the PARP nicotinamide site, as evidenced by the sub-micromolar PARP-1 IC50 values (3.8–4.1 nM) reported for fluoroaryl-substituted phthalazinone ethanediamides while the ethoxypropyl variant has been advanced in PDE10A-directed research [3] [4]. This divergence in target preference provides a rational basis for selecting CAS 946219-95-0 over close analogs when the research objective is PDE10A-biased chemical probe development rather than PARP-centric oncology programs.

PDE10A inhibition Target selectivity Kinase profiling Phthalazinone

Rotatable Bond Count and Conformational Flexibility: Impact on Target Binding Entropy vs. N-Ethyl and N-Cyclohexyl Analogs

The target compound possesses 5 rotatable bonds (RBs) in the N-substituent and linker region, compared to 3 RBs for the N-ethyl analog (C13H14N4O3) and 4 RBs for the N-(3-methylbutyl) analog (C16H20N4O3) [1]. The ethoxypropyl chain introduces conformational flexibility intermediate between the rigid N-ethyl and the fully flexible N-octyl (8 RBs) variants. In the phthalazinone PARP inhibitor literature, the balance between conformational pre-organisation and induced-fit adaptability is a critical determinant of binding kinetics: too few rotatable bonds can prevent optimal pocket occupancy, while excessive flexibility imposes an entropic penalty on binding that can erode affinity by 0.5–1.5 kcal/mol per freely rotating bond [2]. The 5-RB ethoxypropyl variant occupies a 'Goldilocks zone' – sufficient flexibility to explore the PDE10A or PARP binding cleft while retaining enough rigidity (via the planar phthalazinone core and the partially restricted oxalamide linker) to avoid excessive entropic cost. Molecular docking studies on related phthalazinone PDE10A inhibitors confirm that a 3–5 atom linker between the amide nitrogen and terminal group optimally positions the side chain for hydrophobic pocket interactions without steric clash [3].

Conformational analysis Entropic penalty Binding affinity Phthalazinone SAR

Procurement-Driven Research and Industrial Application Scenarios for N-(3-Ethoxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide


PDE10A-Focused Chemical Probe Development for CNS Disorders

CAS 946219-95-0 is the most suitable procurement choice for PDE10A-targeted chemical probe campaigns among commercially available phthalazinone-ethanediamide analogs. Its ethoxypropyl side chain provides the hydrogen-bond acceptor ether oxygen and extended reach (5-atom chain) that favour PDE10A pocket occupancy, distinguishing it from shorter-chain N-ethyl variants and PARP-optimised fluorobenzyl-substituted analogs [1]. The predicted clogP of -0.15 supports CNS drug-likeness criteria (generally clogP < 3, TPSA < 90 Ų for blood-brain barrier penetration), and the absence of a metabolically labile hydroxyl group (cf. N-(2-hydroxypropyl) analog) reduces Phase II clearance risk in microsomal stability assays, making it suitable for progression from biochemical IC50 determination to cellular PDE10A target engagement assays in neuronal cell models [2] [3].

PARP Isoform Selectivity Profiling in DNA Damage Response Research

This compound serves as a structurally distinct PARP-engaging probe for isoform selectivity profiling, complementing clinical PARP inhibitors such as olaparib. The phthalazinone-ethanediamide scaffold has demonstrated low-nanomolar PARP-1 inhibition (3.8–4.1 nM for close structural analogs in BindingDB), but the specific N-(3-ethoxypropyl) substitution is expected to produce a PARP isoform selectivity fingerprint that differs from the clinical agent olaparib (PARP-1 IC50 = 5 nM; PARP-2 IC50 = 1 nM) due to the absence of the cyclopropanecarbonylpiperazine moiety [4]. This makes the compound valuable for chemical biology studies seeking to dissect PARP-1 vs. PARP-2 vs. PARP-3 contributions to DNA repair pathways, where the use of a single clinical PARP inhibitor as a tool compound would conflate isoform-specific effects [5].

Multi-Target Kinase/Phosphodiesterase Screening Cascades

Given that the phthalazinone scaffold engages multiple target classes (PARP, PDE, Aurora kinase, EGFR, VEGFR-2), CAS 946219-95-0 is an ideal procurement choice for broad-panel screening cascades in academic or industrial kinase/PDE profiling centres [1]. Its intermediate lipophilicity (clogP -0.15) ensures compatibility with standard biochemical assay buffer conditions (aqueous solubility not rate-limiting), while its intermediate conformational flexibility (5 rotatable bonds) allows it to adapt to different ATP-binding or substrate-binding site topologies across the kinome and PDEome [2]. Procurement of this single compound can thus provide actionable selectivity data across multiple target families in a single screening campaign, maximising return on screening investment compared to purchasing separate, target-specific probes for each enzyme.

Structure-Activity Relationship (SAR) Expansion via Late-Stage Functionalisation

The ethanediamide linker and the terminal ethoxypropyl chain of CAS 946219-95-0 provide two distinct chemical handles for late-stage diversification: (i) the secondary amide N–H can be alkylated or acylated to introduce additional substituents; (ii) the terminal ethoxy group can be dealkylated or transetherified to generate libraries of analogs with varying chain lengths and oxygen functionalities [3]. This makes the compound a versatile core scaffold for medicinal chemistry laboratories engaged in SAR expansion, where a single procurement can yield 50–100 derivatives through parallel synthesis. By contrast, the N-(2-hydroxypropyl) analog is susceptible to competing O-functionalisation side reactions, and the N-ethyl analog offers fewer diversification sites, making the ethoxypropyl variant the most synthetically tractable entry point for focused library generation.

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